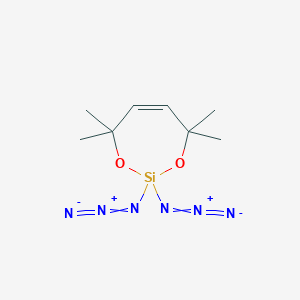
2,2-Diazido-4,4,7,7-tetramethyl-4,7-dihydro-2H-1,3,2-dioxasilepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diazido-4,4,7,7-tetramethyl-4,7-dihydro-2H-1,3,2-dioxasilepine is an organosilicon compound known for its unique structural features and reactivity. This compound contains azido groups and a dioxasilepine ring, making it a subject of interest in various fields of chemical research.
Méthodes De Préparation
The synthesis of 2,2-Diazido-4,4,7,7-tetramethyl-4,7-dihydro-2H-1,3,2-dioxasilepine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,4,7,7-tetramethyl-4,7-dihydro-2H-1,3,2-dioxasilepine.
Azidation Reaction: The introduction of azido groups is achieved through a reaction with sodium azide (NaN₃) under controlled conditions. This step requires careful handling due to the potential explosiveness of azides.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
2,2-Diazido-4,4,7,7-tetramethyl-4,7-dihydro-2H-1,3,2-dioxasilepine undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can participate in substitution reactions, often with nucleophiles, leading to the formation of new compounds.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Cycloaddition Reactions: The azido groups can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2-Diazido-4,4,7,7-tetramethyl-4,7-dihydro-2H-1,3,2-dioxasilepine has several scientific research applications:
Chemical Synthesis: It is used as a precursor in the synthesis of other organosilicon compounds and azido-containing molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: Its azido groups can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicinal Chemistry:
Mécanisme D'action
The mechanism by which 2,2-Diazido-4,4,7,7-tetramethyl-4,7-dihydro-2H-1,3,2-dioxasilepine exerts its effects is primarily through its azido groups. These groups can participate in various chemical reactions, leading to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar compounds to 2,2-Diazido-4,4,7,7-tetramethyl-4,7-dihydro-2H-1,3,2-dioxasilepine include:
2,2-Diazido-4,4,7,7-tetramethyl-1,3,2-dioxasilepine: A closely related compound with a similar structure but different reactivity.
4,4,7,7-Tetramethyl-4,7-dihydro-2H-1,3,2-dioxasilepine: The non-azido analog, which lacks the azido groups and thus has different chemical properties.
Azido-containing Organosilicon Compounds: Other organosilicon compounds with azido groups, which may have similar reactivity but different structural features.
The uniqueness of this compound lies in its combination of azido groups and the dioxasilepine ring, providing a distinct set of chemical properties and reactivity.
Propriétés
Numéro CAS |
184763-34-6 |
|---|---|
Formule moléculaire |
C8H14N6O2Si |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
2,2-diazido-4,4,7,7-tetramethyl-1,3,2-dioxasilepine |
InChI |
InChI=1S/C8H14N6O2Si/c1-7(2)5-6-8(3,4)16-17(15-7,13-11-9)14-12-10/h5-6H,1-4H3 |
Clé InChI |
QNOYZWIVLIXRIC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC(O[Si](O1)(N=[N+]=[N-])N=[N+]=[N-])(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)amino]cyclopentane-1,3-dione](/img/structure/B14257986.png)
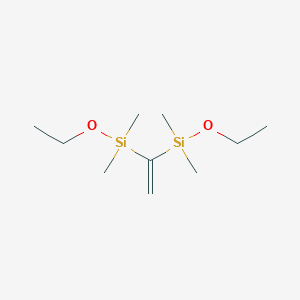
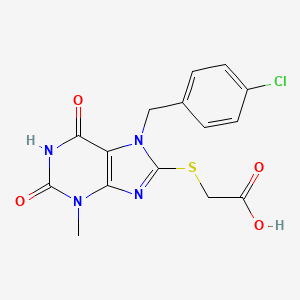
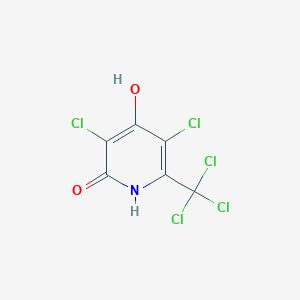
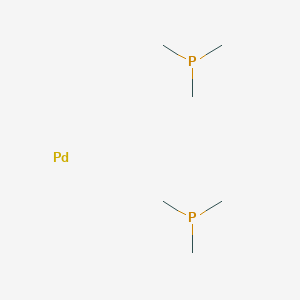
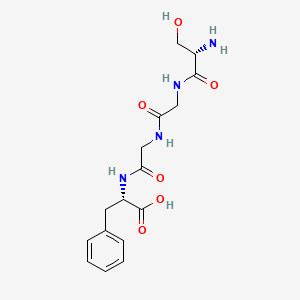
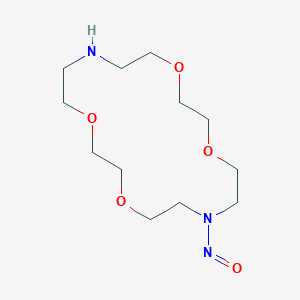
![1-Oxo-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-1,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14258013.png)

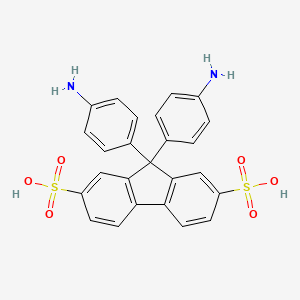
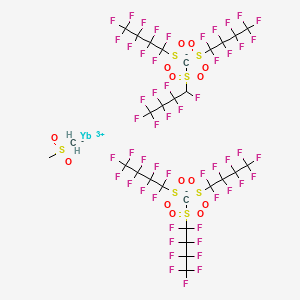
![4,4'-[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethene-2,1-diyl)]diphenol](/img/structure/B14258035.png)
![N-{4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14258036.png)
![2,2'-Methylenebis[6-(methoxymethyl)-4-methylphenol]](/img/structure/B14258038.png)
